molecular formula C24H24N4O5 B302267 N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide

N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide

Cat. No. B302267
M. Wt: 448.5 g/mol
InChI Key: DGSPNPFDMSEQDG-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide, also known as DMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMC is a derivative of the well-known compound, carbazole, and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide is not yet fully understood. However, it has been reported that N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide has also been reported to reduce the production of inflammatory mediators and increase the production of antioxidant enzymes. Furthermore, N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide has also been shown to be stable under various conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide. One of the potential applications of N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide is in the development of new anticancer drugs. Further research is needed to elucidate the exact mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide and to identify its molecular targets. Additionally, more studies are needed to investigate the potential applications of N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide in the treatment of neurodegenerative diseases and other conditions. Finally, further research is needed to optimize the synthesis method of N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide and to improve its solubility in water.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide can be synthesized using various methods, including the Pd-catalyzed coupling reaction, Suzuki-Miyaura coupling reaction, and Buchwald-Hartwig coupling reaction. The most commonly used method for the synthesis of N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide is the Buchwald-Hartwig coupling reaction. This method involves the coupling of 4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenylboronic acid with 3,4-dimethylaniline in the presence of a palladium catalyst.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide has a wide range of potential applications in scientific research. It has been reported to exhibit anticancer, antitumor, and anti-inflammatory activities. N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide has been reported to exhibit antimicrobial and antifungal activities.

properties

Product Name

N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-methoxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C24H24N4O5/c1-16-4-6-20(12-17(16)2)26-24(29)15-33-22-11-5-18(13-23(22)32-3)14-25-27-19-7-9-21(10-8-19)28(30)31/h4-14,27H,15H2,1-3H3,(H,26,29)/b25-14-

InChI Key

DGSPNPFDMSEQDG-QFEZKATASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N\NC3=CC=C(C=C3)[N+](=O)[O-])OC)C

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])OC)C

Origin of Product

United States

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